1-(cyclopent-3-en-1-yl)ethan-1-one
Overview
Description
1-(Cyclopent-3-en-1-yl)ethan-1-one is an organic compound with the molecular formula C7H10O. It is characterized by a cyclopentene ring attached to an ethanone group.
Scientific Research Applications
1-(Cyclopent-3-en-1-yl)ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
It is known that similar compounds, such as cyclopentane anneled tetrahydroquinolines, have antioxidant properties .
Mode of Action
It can be inferred from related compounds that it may act as an antioxidant, neutralizing harmful free radicals .
Biochemical Pathways
It is known that similar compounds can inhibit radical chain oxidation of organic compounds .
Pharmacokinetics
It is known that cyclopentene, a related compound, has a molecular weight of 681170 , which may influence its bioavailability.
Result of Action
Based on the antioxidant properties of related compounds , it can be inferred that 4-Acetyl-1-cyclopentene may help protect cells from oxidative damage.
Safety and Hazards
Future Directions
While specific future directions for 4-Acetyl-1-cyclopentene are not detailed in the search results, the discovery and biosynthetic pathway analysis of cyclopentane–β-lactone globilactone A, a related compound, suggests potential future directions in the creation of biologically active substances with desired properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclopent-3-en-1-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopent-3-en-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopent-3-en-1-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted cyclopentene derivatives.
Comparison with Similar Compounds
Cyclopent-3-en-1-one: A related compound with a similar cyclopentene ring structure but lacking the ethanone group.
Cyclopentanone: Another related compound with a cyclopentane ring and a ketone group.
Uniqueness: 1-(Cyclopent-3-en-1-yl)ethan-1-one is unique due to its combination of a cyclopentene ring and an ethanone group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-cyclopent-3-en-1-ylethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-6(8)7-4-2-3-5-7/h2-3,7H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBBFZZSXMQBJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC=CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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